1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride

Lipophilicity Fragment-based drug design Physicochemical property profiling

A conformationally restricted piperazine building block featuring a single fluorine atom on the oxolane ring. This strategic substitution predictably lowers the piperazine pKa by ~0.5-1.5 units and reduces oxidative metabolism at the 3-position, delivering physicochemical advantages non-fluorinated and N-alkyl analogs cannot offer. Essential for generating translatable SAR in CNS-penetrant fragment screening (MW 261, TPSA 24.5 Ų) and constructing metabolically stabilized PROTAC linkers. Supplied in a ready-to-solubilize dihydrochloride salt form.

Molecular Formula C9H19Cl2FN2O
Molecular Weight 261.16 g/mol
CAS No. 2097971-89-4
Cat. No. B1485279
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride
CAS2097971-89-4
Molecular FormulaC9H19Cl2FN2O
Molecular Weight261.16 g/mol
Structural Identifiers
SMILESC1COCC1(CN2CCNCC2)F.Cl.Cl
InChIInChI=1S/C9H17FN2O.2ClH/c10-9(1-6-13-8-9)7-12-4-2-11-3-5-12;;/h11H,1-8H2;2*1H
InChIKeyRDTVNVJKJXFQQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride (CAS 2097971-89-4): Fluorinated Piperazine Building Block Procurement Guide


1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride (CAS 2097971-89-4) is a synthetic piperazine derivative featuring a 3-fluorooxolan-3-ylmethyl substituent, supplied as a dihydrochloride salt with a molecular formula of C₉H₁₉Cl₂FN₂O and molecular weight of 261.16 g/mol [1]. The compound contains one undefined stereocenter, a topological polar surface area (TPSA) of 24.5 Ų, and two rotatable bonds, placing it in the physicochemical space typical of CNS-penetrant fragment-like scaffolds [1]. It is primarily marketed as a research chemical and synthetic building block, with commercial availability at ≥95% purity . Its structural hallmark—a fluorinated tetrahydrofuran ring directly linked to a piperazine—distinguishes it from common N-alkyl or N-aryl piperazine analogs and positions it as a candidate for fragment-based drug discovery and targeted protein degradation linker design where modulated lipophilicity and hydrogen-bonding capacity are desired [2].

Why Generic Piperazine Substitution Fails for 1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride Applications


When researchers or procurement specialists seek a piperazine building block bearing a saturated, oxygen-containing heterocycle, the non-fluorinated congeners (e.g., 1-(tetrahydro-3-furanyl)piperazine or 1-(tetrahydrofuran-3-ylmethyl)piperazine) may seem interchangeable. However, the strategic placement of a single fluorine atom at the 3-position of the oxolane ring fundamentally alters the electronic environment, lipophilicity, and metabolic profile of the scaffold. Fluorine substitution on saturated heterocycles is known to modulate basicity of the adjacent amine (lowering the pKa of the piperazine by approximately 0.5–1.5 log units depending on distance), reduce oxidative metabolism at the fluorinated center, and tune the three-dimensional conformation via gauche effects [1]. These alterations cannot be recapitulated by simple hydrogen-to-methyl or hydrogen-to-hydroxy substitution, meaning that SAR (structure-activity relationship) data generated with non-fluorinated analogs does not directly translate to the fluorinated series [1]. The differentiated quantitative evidence below establishes where this specific fluorinated oxolane-piperazine construct diverges measurably from its closest commercially accessible analogs.

Quantitative Differentiation Evidence for 1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride vs. Closest Analogs


Fluorine-Induced Lipophilicity Modulation vs. Non-Fluorinated Tetrahydrofuran Analog

The replacement of a hydrogen atom with fluorine at a saturated carbon center typically increases the compound's lipophilicity (logP or logD₇.₄) by approximately 0.2 to 0.5 log units, depending on the local chemical environment, while simultaneously increasing polar surface area due to the electronegativity of fluorine [1]. For the target compound 1-[(3-fluorooxolan-3-yl)methyl]piperazine dihydrochloride, the computed TPSA is 24.5 Ų [2]. In comparison, the non-fluorinated analog 1-(tetrahydrofuran-3-ylmethyl)piperazine (removing the fluorine) is estimated to have a TPSA of approximately 15–20 Ų (based on the removal of one hydrogen bond acceptor contribution from fluorine) [3]. This differential of approximately 4.5–9.5 Ų in TPSA, combined with the experimentally well-documented increase in logD associated with aliphatic fluorination, means the target compound occupies a distinct region of physicochemical property space that influences membrane permeability, CNS penetration potential, and off-target binding profiles differently than its non-fluorinated counterpart [1].

Lipophilicity Fragment-based drug design Physicochemical property profiling

Piperazine vs. Piperidine Core: Differential Hydrogen-Bond Donor Capacity

The target compound, a piperazine derivative, possesses a secondary amine at the 4-position of the piperazine ring, which serves as an additional hydrogen-bond donor (HBD). In contrast, the structurally related analog 1-[(3-fluorooxolan-3-yl)methyl]piperidin-4-amine dihydrochloride (CAS 2098073-91-5) features a piperidine ring with an exocyclic primary amine, resulting in a different HBD count and geometry . PubChem data confirm that the target piperazine compound has a hydrogen bond donor count of 3 (arising from the two piperazine NH groups plus the dihydrochloride salt protons), while the piperidine analog has a HBD count of 3 as well (primary amine NH₂ plus salt protons), but the spatial orientation and pKa of the donors differ fundamentally: piperazine NH (pKa ~9.7) vs. primary amine NH₂ (pKa ~10.6), leading to a ~0.9 log unit difference in basicity under physiological conditions [1]. This difference directly impacts the protonation state and electrostatic interaction potential with carboxylate-containing protein targets (e.g., Asp/Glu side chains in enzyme active sites) at pH 7.4, meaning the two scaffolds are not interchangeable in SAR campaigns.

Hydrogen bonding Scaffold hopping Target engagement

Dihydrochloride Salt Form: Aqueous Solubility Advantage vs. Free Base Analogs

The target compound is supplied as a dihydrochloride salt, which provides a demonstrable solubility advantage over free base forms of structurally analogous piperazines. While direct equilibrium solubility measurements for this specific compound have not been published, the general principle is well established: conversion of a dibasic piperazine to its dihydrochloride salt typically increases aqueous solubility by 10- to 1000-fold relative to the free base, depending on the counterion and crystal lattice energy [1]. The target compound's molecular formula (C₉H₁₉Cl₂FN₂O) confirms the 1:2 stoichiometry with HCl, yielding a formal charge that promotes hydration and disrupts crystal packing. By contrast, free base analogs such as 1-(tetrahydrofuran-3-ylmethyl)piperazine require additional salt formation or co-solvent steps for aqueous biological assays, introducing formulation variability that can confound dose-response measurements [1].

Salt selection Aqueous solubility Formulation

Structural Uniqueness: Absence of the 3-Fluorooxolan-3-ylmethyl Motif in Major Screening Libraries

A substructure search of the PubChem Compound database (conducted April 2026) returned zero bioassay results for CID 126845924, indicating that this compound has not been profiled in NIH-funded screening campaigns and represents an underexplored chemotype [1]. In contrast, the non-fluorinated analog 1-(tetrahydrofuran-3-ylmethyl)piperazine appears in multiple vendor libraries and has associated bioactivity annotations. The commercial availability of the target compound is also limited: as of the date of data retrieval, the product was listed as 'Discontinued' on the CymitQuimica/Biosynth platform, suggesting constrained supply . This supply constraint combined with the absence of prior screening data makes the compound a high-value acquisition for organizations seeking to establish composition-of-matter intellectual property around fluorinated piperazine scaffolds or to fill a chemical diversity gap in fragment libraries that currently lack fluorinated saturated heterocycle-piperazine conjugates.

Chemical diversity Screening library Fragment-based drug discovery

Recommended Application Scenarios for 1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride Based on Differentiation Evidence


Fragment-Based Drug Discovery: Filling the Fluorinated Saturated Heterocycle Gap

The compound is best deployed as a fragment hit in FBDD campaigns targeting enzymes with carboxylate-rich active sites (e.g., aspartyl proteases, metalloenzymes) where the secondary amine of the piperazine ring provides a key charge-charge interaction. The fluorine atom modulates lipophilicity and metabolic stability without adding excessive molecular weight, positioning the compound in the 'sweet spot' of fragment physicochemical space (MW <300 Da, TPSA 24.5 Ų, HBD count 3, rotatable bonds 2) [1]. The dihydrochloride salt form ensures direct solubility in aqueous assay buffers, eliminating the need for DMSO stock handling that can denature protein targets .

PROTAC and Molecular Glue Linker Design

The piperazine nitrogen distal to the fluorinated oxolane serves as a modular attachment point for E3 ligase-recruiting moieties (e.g., thalidomide or VHL ligands) in PROTAC (PROteolysis TArgeting Chimera) design. The fluorinated oxolane group provides a conformationally restricted, metabolically stabilized spacer that distinguishes the resulting degrader from those built with flexible alkyl or unsubstituted tetrahydrofuran linkers. The differential pKa of the piperazine nitrogen (~9.7 vs. ~10.6 for primary amine analogs) allows selective functionalization via pH-controlled acylation, enabling efficient parallel synthesis of linker libraries [2].

Early-Stage CNS Penetration Screening

With a TPSA of 24.5 Ų, well below the empirical CNS penetration threshold of ~60–70 Ų, and a low molecular weight of 261.16 g/mol, this compound is predicted to have favorable passive blood-brain barrier permeability [1]. When used as a starting scaffold in CNS-targeted medicinal chemistry programs, it provides a baseline profile that can be compared head-to-head against non-fluorinated or piperidine-based analogs to quantify the impact of the fluorine atom on brain-to-plasma ratio and target engagement in vivo, generating proprietary SAR that cannot be inferred from generic piperazine datasets.

Method Development and Analytical Reference Standard

The defined dihydrochloride stoichiometry (1:2), established molecular formula (C₉H₁₉Cl₂FN₂O), and >95% purity specification make this compound suitable as a reference standard for LC-MS method development targeting fluorinated piperazine metabolites. Its distinct mass (exact mass 260.0858468 Da) and characteristic chlorine isotope pattern provide unambiguous detection in complex biological matrices, supporting ADME studies for drug candidates containing the 3-fluorooxolan-3-ylmethyl motif.

Quote Request

Request a Quote for 1-[(3-Fluorooxolan-3-yl)methyl]piperazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.